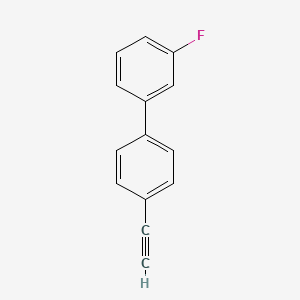

4'-Ethynyl-3-fluoro-biphenyl

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Contemporary Organic Chemistry

Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are ubiquitous structural motifs in a wide range of important chemical compounds. nih.govlibretexts.org They are found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov In the realm of materials science, biphenyl derivatives are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials. nih.govnih.govossila.com The versatility of the biphenyl core lies in its rigid, yet conformationally flexible nature and its capacity for functionalization at multiple positions, allowing for the fine-tuning of its electronic and physical properties.

The synthesis of functionalized biphenyls has been a major focus of organic chemistry, with the development of powerful cross-coupling reactions such as the Suzuki-Miyaura coupling revolutionizing their accessibility. nih.govgre.ac.uk These methods allow for the efficient and selective formation of the biaryl bond from a variety of precursors, including boronic acids and aryl halides. nih.govlibretexts.orggre.ac.uk The ability to introduce a wide array of substituents onto the biphenyl framework has enabled chemists to design and synthesize molecules with precisely controlled properties for specific applications. wikipedia.orglibretexts.orgrsc.org

Significance of Ethynyl (B1212043) and Fluoro Substituents in Tailored Molecular Architectures

The introduction of specific functional groups onto a molecular scaffold is a key strategy for tailoring its properties. In the case of 4'-Ethynyl-3-fluoro-biphenyl, the ethynyl and fluoro substituents play crucial roles in defining its chemical character and potential applications.

The Ethynyl Group: The ethynyl (-C≡C-H) group is a rigid, linear functional group that significantly influences the electronic and structural properties of a molecule. Its presence extends the π-conjugation of the biphenyl system, which can lead to interesting photophysical properties, such as fluorescence. chemicalbook.com The terminal alkyne is also a versatile chemical handle for further synthetic transformations through reactions like the Sonogashira coupling, click chemistry, and polymerization, making ethynyl-substituted biphenyls valuable building blocks for more complex architectures and polymers. wikipedia.orgnih.gov

The Fluoro Group: The incorporation of fluorine atoms into organic molecules can have profound effects on their physical, chemical, and biological properties. organic-chemistry.org Fluorine is the most electronegative element, and its introduction can alter the electronic distribution within a molecule, influencing its reactivity and intermolecular interactions. The carbon-fluorine bond is also very strong, which can enhance the thermal and metabolic stability of a compound. sigmaaldrich.com In materials science, fluorination is a common strategy to modify the properties of liquid crystals and other organic electronic materials. organic-chemistry.orgcapes.gov.br For instance, the position of the fluorine atom on the biphenyl ring can impact the mesomorphic (liquid crystalline) behavior of the molecule. capes.gov.br

Overview of Research Trajectories Pertaining to this compound and Related Derivatives

Research into compounds structurally related to this compound is primarily driven by the pursuit of new materials with advanced optical and electronic properties, particularly in the field of liquid crystals. chemicalbook.comorganic-chemistry.org The combination of a rigid biphenyl core, a polarizable ethynyl linker, and a strategically placed fluorine atom suggests that such molecules could exhibit desirable mesomorphic properties, such as a broad nematic phase and high clearing points. chemicalbook.comorganic-chemistry.org

The synthesis of such molecules typically involves a multi-step approach, often culminating in a palladium-catalyzed cross-coupling reaction. Two of the most powerful methods for constructing the core structure of these compounds are the Suzuki-Miyaura and Sonogashira coupling reactions. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction would typically be used to form the biphenyl bond by coupling a fluorinated phenylboronic acid with a halo-substituted phenylacetylene, or vice versa. nih.govlibretexts.orggre.ac.uk

Sonogashira Coupling: This reaction is ideal for introducing the ethynyl group by coupling a terminal alkyne with an aryl halide in the presence of a palladium and a copper co-catalyst. wikipedia.orgnih.gov A plausible synthetic route to this compound could involve the Sonogashira coupling of a protected acetylene (B1199291) with a halo-substituted fluorobiphenyl, followed by deprotection. A similar methodology has been patented for the synthesis of the structurally related 3-ethynyl-4-fluoroaniline. sigmaaldrich.comgoogle.com

The general synthetic strategies for related compounds are summarized in the table below:

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Purpose |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Formation of the biphenyl C-C bond nih.govlibretexts.orggre.ac.uk |

| Sonogashira | Terminal alkyne | Aryl halide/triflate | Palladium catalyst and Copper(I) co-catalyst | Introduction of the ethynyl group wikipedia.orgnih.gov |

Detailed research on analogous compounds, such as fluorinated 4,4'-biphenyl derivatives and but-3-enyl-based fluorinated biphenyl liquid crystals, has demonstrated that the strategic placement of fluorine atoms and unsaturated terminal groups significantly influences their liquid crystalline properties. organic-chemistry.orgcapes.gov.br These studies provide a strong rationale for the investigation of this compound and its derivatives as potential components of advanced liquid crystal mixtures.

Academic Scope and Objectives of Investigations on this compound

The primary academic interest in this compound lies in its potential as a novel building block for functional organic materials. The specific objectives of research involving this compound and its derivatives would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthesis of this compound and rigorously characterizing its structure and purity using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Investigation of Physical Properties: A key objective would be to determine the fundamental physical properties of the compound, with a particular focus on its mesomorphic behavior. This would involve techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify and characterize any liquid crystal phases. nih.gov

Structure-Property Relationship Studies: Systematically modifying the structure of this compound, for example by varying the position of the substituents or extending the alkyl chain, to understand how these changes affect its physical properties. This is a classic approach in materials chemistry to fine-tune molecular behavior.

Applications in Materials Science: Exploring the utility of this compound as a component in liquid crystal displays (LCDs), where properties like dielectric anisotropy and clearing point are critical. ossila.comchemicalbook.comorganic-chemistry.org Furthermore, its rigid, conjugated structure makes it a candidate for incorporation into other advanced materials such as organic semiconductors and porous organic frameworks. nih.gov

The table below outlines the key research areas and the techniques that would be employed to investigate this compound.

| Research Area | Key Objectives | Relevant Techniques |

| Organic Synthesis | Develop efficient synthetic routes. | Suzuki-Miyaura coupling, Sonogashira coupling, protection/deprotection strategies. nih.govlibretexts.orggre.ac.ukwikipedia.orgnih.govsigmaaldrich.comgoogle.com |

| Structural Characterization | Confirm molecular structure and purity. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis. |

| Materials Characterization | Investigate thermal and mesomorphic properties. | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), X-ray Diffraction (XRD). nih.gov |

| Device Applications | Evaluate performance in functional materials. | Dielectric spectroscopy, electro-optical measurements (for liquid crystals). ossila.comchemicalbook.comorganic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(3-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHYBIHMLKKWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Ethynyl 3 Fluoro Biphenyl

Retrosynthetic Analysis and Key Disconnections for the 4'-Ethynyl-3-fluoro-biphenyl Core

Retrosynthetic analysis of this compound identifies two primary disconnections that form the basis of logical synthetic strategies. nih.gov The first is the carbon-carbon bond between the two phenyl rings, and the second is the bond between the aryl ring and the ethynyl (B1212043) group. This leads to two main convergent strategies.

Strategy A: This approach involves the initial formation of the fluorinated biphenyl (B1667301) scaffold, followed by the introduction of the ethynyl group. The key disconnection is the C(sp)-C(sp²) bond of the ethynyl group, suggesting a Sonogashira coupling in the forward sense. This retrosynthesis leads to a 4'-halo-3-fluorobiphenyl intermediate. This intermediate can be further disconnected at the biphenyl C-C bond, pointing towards a Suzuki-Miyaura or similar cross-coupling reaction between a 3-fluorophenylboronic acid derivative and a 1-bromo-4-iodobenzene (B50087) derivative, or their equivalents. acs.orgnih.gov

Strategy B: An alternative strategy involves disconnecting the biphenyl C-C bond first. This leads to two key building blocks: a 3-fluorophenyl derivative (such as 3-fluoro-phenylboronic acid) and a 4-ethynylphenyl halide (or triflate). The 4-ethynylphenyl precursor would be synthesized separately, typically from a 4-halophenyl starting material via a Sonogashira coupling with a protected acetylene (B1199291) source like trimethylsilylacetylene, followed by deprotection. google.com

Both strategies rely heavily on palladium-catalyzed cross-coupling reactions, highlighting their central role in the synthesis of complex aromatic structures. The choice between strategies often depends on the availability of starting materials and the desire to introduce sensitive functional groups at specific stages of the synthesis.

Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Introduction

The introduction of the terminal alkyne is a critical step in the synthesis of this compound. The Sonogashira coupling is the most prominent and effective method for this transformation. numberanalytics.comwikipedia.org

Sonogashira Coupling for Terminal Alkynes

The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: It begins with the oxidative addition of the aryl halide (e.g., 4'-bromo- or 4'-iodo-3-fluorobiphenyl) to the Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. The final step is reductive elimination, which yields the alkyne-substituted biphenyl product and regenerates the Pd(0) catalyst. wikipedia.org

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. nih.govrsc.org This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium complex. libretexts.org

This methodology has been widely applied in the synthesis of complex molecules for pharmaceuticals and materials science due to its reliability and mild reaction conditions. numberanalytics.comwikipedia.org

Optimization of Reaction Conditions and Catalyst Systems

Achieving high yields and selectivity in Sonogashira couplings requires careful optimization of several reaction parameters. numberanalytics.com Key factors include the choice of catalyst, solvent, base, and temperature.

Catalyst System: While traditional systems use palladium complexes like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a CuI co-catalyst, significant research has focused on developing more efficient and robust catalysts. libretexts.orgmdpi.com This includes the use of stable N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands like sXPhos, which can improve catalyst stability and turnover numbers. nih.gov Copper-free Sonogashira reactions have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.orgrsc.orgresearchgate.net These systems often require a different base or ligand system to facilitate the deprotonation of the alkyne. libretexts.org

Reaction Conditions: The choice of solvent and base is crucial. numberanalytics.comwikipedia.org Amine bases like triethylamine (B128534) or diethylamine (B46881) often serve as both the base and the solvent. wikipedia.org However, other solvents such as DMF, THF, or toluene (B28343) can be used. numberanalytics.com The temperature is another critical parameter; while many reactions proceed at room temperature, heating can be necessary for less reactive halides like aryl chlorides or bromides. numberanalytics.comnih.gov The reactivity of aryl halides generally follows the order I > Br > Cl. wikipedia.org

Below is a table summarizing key parameters for optimization:

Table 1: Optimization of Sonogashira Coupling Reaction Conditions| Parameter | Options & Considerations | Effect on Reaction | Citations |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd complexes with NHC or other phosphine ligands. | Catalyst activity, stability, and loading. Can influence reaction scope with different halides. | libretexts.orgmdpi.comnih.gov |

| Copper Co-catalyst | CuI is standard. Copper-free systems are an alternative. | CuI facilitates the reaction at milder conditions but can cause alkyne homocoupling. Copper-free systems avoid this side reaction. | wikipedia.orgrsc.orgresearchgate.net |

| Base | Amines (Et₃N, piperidine, DIPA), Carbonates (K₂CO₃, Cs₂CO₃). | Neutralizes the HX byproduct. The choice of base can significantly affect yield, especially in copper-free systems. | wikipedia.orgmdpi.com |

| Solvent | Amines, DMF, THF, Toluene, Acetonitrile, Water (with surfactants). | Affects solubility of reagents and catalyst, influencing reaction rate and yield. | numberanalytics.comorganic-chemistry.orgnih.gov |

| Temperature | Room temperature to >100 °C. | Higher temperatures increase the reaction rate but can also lead to side products and catalyst degradation. Required for less reactive halides. | numberanalytics.comnih.gov |

Strategies for Fluorine Introduction in Biphenyl Systems

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion as the nucleophile. numberanalytics.com A common approach for aryl systems is nucleophilic aromatic substitution (SNAᵣ), but this typically requires an aromatic ring activated by strong electron-withdrawing groups, which is not the case for a simple biphenyl system.

More modern and versatile methods include:

Deoxyfluorination of Phenols: A hydroxyl group can be replaced by fluorine. Reagents like PyFluor have been developed for the deoxyfluorination of alcohols and phenols, offering a pathway from hydroxy-biphenyls to fluoro-biphenyls under relatively mild conditions. ucla.edu

Metal-Mediated/Catalyzed Fluorination: Transition metals can be used to facilitate the fluorination of aryl halides or triflates. ucla.edu For instance, copper-catalyzed methods can fluorinate aryl iodides using fluoride sources like AgF or KF. thermofisher.com These reactions often require high temperatures but provide a direct route to aryl fluorides from readily available halides. thermofisher.com

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. lookchem.com This would be a viable route if a 3-amino-biphenyl derivative is an accessible intermediate.

The primary challenge in nucleophilic fluorination is often the poor solubility and high lattice energy of fluoride salts like KF and CsF, which reduces the nucleophilicity of the fluoride ion. ucla.edunih.gov Strategies to overcome this include the use of phase-transfer catalysts or more soluble fluoride sources. nih.gov

Table 2: Comparison of Selected Nucleophilic Fluorination Methods for Aryl Systems

| Method | Fluorine Source | Substrate | Key Features | Citations |

|---|---|---|---|---|

| Balz-Schiemann Reaction | HBF₄ or NaBF₄ | Aryl Diazonium Salt | Classical method, often reliable but can require harsh thermal decomposition. | lookchem.com |

| Halogen Exchange (Halex) | KF, CsF | Activated Aryl Halide | Requires strong electron-withdrawing groups on the ring. Limited for general biphenyls. | thermofisher.com |

| Copper-Catalyzed Fluorination | AgF, KF | Aryl Iodide/Bromide | Allows fluorination of unactivated aryl halides. Can require high temperatures and stoichiometric copper reagents. | thermofisher.com |

| Deoxyfluorination | PyFluor, Deoxo-Fluor | Phenol | Converts readily available phenols to aryl fluorides under milder conditions than Halex. | ucla.eduthermofisher.com |

Electrophilic Fluorination Methodologies

Electrophilic fluorination uses a reagent in which the fluorine atom is electron-deficient, allowing it to react with a carbon-centered nucleophile, such as an electron-rich aromatic ring or an organometallic species. wikipedia.org This is a powerful alternative to nucleophilic methods, especially for non-activated aromatic systems. wikipedia.orgsigmaaldrich.com

The reaction typically involves reacting an organometallic derivative of the biphenyl, such as a Grignard or organolithium reagent, with an electrophilic fluorine source. wikipedia.org Common electrophilic fluorinating agents are N-F compounds, which are generally more stable and safer to handle than elemental fluorine. wikipedia.org

Key reagents include:

Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and user-friendly electrophilic fluorinating agent. sigmaaldrich.com

N-Fluorobenzenesulfonimide (NFSI): A powerful reagent used for the fluorination of a wide range of nucleophiles, including carbanions, enolates, and organometallic compounds. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of discussion but can be envisioned as an Sₙ2-type attack of the carbanionic center on the electrophilic fluorine atom or a single-electron transfer (SET) process. wikipedia.org Palladium(IV)-fluoride complexes have also been developed as reagents that act as electrophilic fluorine sources, capable of fluorinating arylsilver or palladium(II)-aryl complexes. nih.gov

Table 3: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Full Name | Key Characteristics | Citations |

|---|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic, highly reactive, stable solid, widely applicable. | sigmaaldrich.com |

| NFSI | N-Fluorobenzenesulfonimide | Neutral, powerful fluorinating agent, effective for a broad range of substrates. | wikipedia.org |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Neutral, effective reagent similar to NFSI. | wikipedia.org |

General Organic Synthesis Routes to Biphenyl Derivatives

The formation of the biphenyl scaffold is a cornerstone of modern organic synthesis, with numerous methods developed to facilitate the coupling of two aryl rings. arabjchem.orgrsc.org These reactions are crucial for creating the core structure of this compound, which consists of a 3-fluorophenyl ring linked to a 4-ethynylphenyl ring. The most prevalent and versatile methods are transition-metal-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This is one of the most widely used methods for constructing C-C bonds, including the biaryl bond. biosynce.comlibretexts.org It involves the reaction of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. rsc.orglibretexts.org The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. libretexts.orgnih.gov For the synthesis of a fluorinated biphenyl, an aryl halide can be coupled with a fluorinated arylboronic acid, or vice-versa. rsc.orgnih.gov The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org

Negishi Coupling: This reaction provides a powerful alternative for forming biaryl linkages by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The Negishi coupling is particularly useful as it allows for the coupling of sp², sp³, and sp hybridized carbon atoms and often exhibits high functional group tolerance. wikipedia.org The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net It has been successfully used in the synthesis of various unsymmetrical biphenyls. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide catalyzed by palladium. While effective, its use has become less common due to the toxicity of the organotin reagents and byproducts. nih.gov

Ullmann Reaction: A classic method, the Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical or unsymmetrical biphenyl. rsc.orgbiosynce.com The traditional conditions often require high temperatures, but modern variations have been developed that proceed under milder conditions. biosynce.com

These methods provide a robust toolkit for chemists to construct the core biphenyl structure required for this compound and its derivatives.

| Reaction Name | Coupling Partners | Catalyst/Mediator | Key Advantages | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid/Ester | Palladium Complex | Mild conditions, high functional group tolerance, non-toxic boron reagents. | rsc.orgbiosynce.comlibretexts.orgnih.gov |

| Negishi Coupling | Aryl Halide/Triflate + Arylzinc Compound | Palladium or Nickel Complex | High reactivity, excellent functional group tolerance, couples various carbon hybridizations. | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Stille Coupling | Aryl Halide/Triflate + Arylstannane | Palladium Complex | Effective for complex fragments. | nih.gov |

| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper | Classic method, useful for specific substrates. | rsc.orgbiosynce.com |

Divergent and Convergent Synthesis of this compound Analogues

The synthesis of analogues of a target molecule is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Two primary strategies are employed: divergent and convergent synthesis.

A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them together in the final stages of the reaction sequence. For this compound analogues, this would typically involve a Suzuki or Negishi coupling. For instance, a variety of substituted 3-fluorophenylboronic acids could be synthesized and then coupled with a common intermediate like 1-bromo-4-ethynylbenzene. Alternatively, a single 3-fluorophenylboronic acid could be coupled with a range of substituted 4-bromoarylacetylenes. This approach is highly efficient as it allows for the rapid assembly of a library of related compounds from common building blocks, and purification is often simplified as the coupled products have significantly different properties from the starting fragments.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to create a series of analogues. nih.gov For example, one could synthesize a core intermediate like 4'-amino-3-fluoro-biphenyl. From this single compound, the amino group could be transformed into a wide array of other functional groups (e.g., halides via Sandmeyer reaction, amides, sulfonamides). If the ethynyl group were introduced later, one might start with 4-bromo-3'-fluorobiphenyl (B1334071) and then introduce variations at other positions before performing a final Sonogashira coupling to install the ethynyl moiety. acs.org This strategy is useful when a common precursor is readily accessible and can withstand the various reaction conditions needed for diversification.

Synthetic Utility of the Ethynyl Group as a Building Block

The terminal ethynyl group (C≡CH) in this compound is not merely a terminal structure but a versatile functional handle for a wide range of chemical transformations. nih.gov This synthetic utility allows the molecule to serve as a key building block for the construction of more complex architectures. researchgate.net

Sonogashira Coupling: The most prominent reaction of a terminal alkyne is the palladium- and copper-cocatalyzed Sonogashira coupling with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the extension of the conjugated π-system by linking the this compound unit to other aromatic or vinylic systems. This is a fundamental tool for creating oligomers and polymers, such as oligo(p-phenyleneethynylene)s (OPEs), which are of interest in materials science. scielo.org.mx The reactivity of the terminal alkyne in Sonogashira reactions is high, and the reaction proceeds under mild conditions. wikipedia.org

Cycloaddition Reactions: The carbon-carbon triple bond of the ethynyl group can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. yale.edulibretexts.org This provides a pathway to highly functionalized cyclic and polycyclic structures.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The ethynyl group is an excellent dipolarophile, readily reacting with 1,3-dipoles such as azides (Huisgen cycloaddition or "click chemistry") to form stable five-membered triazole rings. It also reacts with other dipoles like nitrile oxides to yield isoxazoles. imperial.ac.uk This high-yielding and regioselective reaction is widely used for linking molecules in biological and materials chemistry.

Other Transformations: The terminal alkyne can undergo hydration to form an acetyl group, providing another route for functionalization. acs.org It can also be deprotonated to form a lithium or other metal acetylide, which can then act as a nucleophile to react with various electrophiles, such as aldehydes, ketones, or silyl (B83357) halides. researchgate.netrsc.org

The ethynyl group's ability to participate in these reliable and high-yielding reactions makes this compound a valuable and versatile building block in organic synthesis. mdpi.com

| Reaction Type | Reactant(s) | Product | Significance | References |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Internal Alkyne (Ar-C≡C-Ar') | Extends π-conjugation, synthesis of polymers and molecular wires. | wikipedia.orgorganic-chemistry.orgscielo.org.mx |

| [4+2] Cycloaddition | Diene | Substituted Benzene or Cyclohexadiene | Forms six-membered rings, builds molecular complexity. | yale.edulibretexts.org |

| [3+2] Cycloaddition (e.g., with Azides) | 1,3-Dipole (e.g., R-N3) | Triazole Ring | "Click chemistry" for bioconjugation and materials science. | imperial.ac.uk |

| Metal Acetylide Formation | Strong Base (e.g., n-BuLi) | Lithium Acetylide (Ar-C≡C-Li) | Creates a potent nucleophile for C-C bond formation. | researchgate.netrsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Ethynyl 3 Fluoro Biphenyl

Structure-Activity Relationship (SAR) in Biological Contexts

The interaction of a small molecule with a biological target is a highly specific event governed by the molecule's three-dimensional shape and the nature of its functional groups. unina.it For 4'-Ethynyl-3-fluoro-biphenyl, the ethynyl (B1212043) and fluoro substituents are key determinants of its potential biological profile.

Modulatory Effects of Ethynyl and Fluoro Substituents on Molecular Interactions

The introduction of fluorine and ethynyl groups onto a biphenyl (B1667301) core creates a unique combination of steric and electronic properties that can significantly influence drug-receptor interactions. unina.itmsdmanuals.com

The fluoro substituent is a powerful tool in medicinal chemistry. nih.gov Its high electronegativity creates a strong, polarized C-F bond which can alter the acidity or basicity of nearby functional groups and engage in favorable dipole-dipole or hydrogen bond interactions within a receptor binding site. unina.itnih.gov The substitution of hydrogen with fluorine can also block metabolic oxidation at that position, enhancing the molecule's pharmacokinetic profile. mdpi.com The utility of fluorine is reflected in the high proportion of pharmaceuticals that contain this atom. nih.gov The addition of fluorine can improve metabolic stability and, in some cases, facilitate stronger interactions with protein receptors. mdpi.com

The ethynyl group also contributes significantly to molecular interactions. While relatively small, its linear geometry and sp-hybridized carbons create a region of high electron density, allowing it to act as a hydrogen bond acceptor. unina.itresearchgate.net The terminal alkyne C-H bond is also a potential, albeit weak, hydrogen bond donor. Studies on the biotransformation of a related compound, 4'-ethynyl-2-fluorobiphenyl, show that the ethynyl moiety can be a site of metabolism, suggesting it actively sits (B43327) within enzyme binding pockets. nih.gov Furthermore, the ethynyl group's rigidity can help to lock the molecule into a specific conformation favored for receptor binding.

The interplay of these two groups on the biphenyl scaffold results in a molecule with a distinct electronic distribution and shape, which are critical for its specific recognition and binding affinity to biological targets. msdmanuals.comnih.gov

Positional Isomerism and its Impact on Biological Profiles

The specific placement of substituents on the biphenyl rings is critical for biological activity. Even minor shifts in substituent position can dramatically alter a compound's efficacy, selectivity, and metabolic fate. nih.gov

Research on positional isomers of biphenyl antimicrobial peptidomimetics has shown that the spatial arrangement of functional groups has a substantial effect on antimicrobial potency and spectrum. nih.gov For example, moving substituents between the 2, 3, and 4 positions on the biphenyl rings resulted in significant variations in activity against different bacterial strains, highlighting that there is an optimal arrangement for interacting with the bacterial membrane. nih.gov

In the case of ethynyl-fluoro-biphenyl systems, the position of the fluorine atom is particularly important. For instance, the compound 4'-ethynyl-2-fluorobiphenyl was studied as a potential anti-inflammatory agent. nih.gov Its metabolism leads to the formation of (2-fluoro-4'-biphenylyl)acetic acid as an active metabolite. nih.gov The presence of the fluorine atom at the 2-position (ortho) introduces a significant steric barrier that restricts the rotation around the C-C bond connecting the two phenyl rings, a phenomenon known as atropisomerism. pharmaguideline.comslideshare.net This restricted rotation can lock the molecule into a specific twisted conformation.

In contrast, the subject of this article, This compound , has its fluorine atom at the 3-position (meta). This placement results in a lower rotational barrier compared to the 2-fluoro isomer, leading to greater conformational flexibility. This difference in three-dimensional shape and flexibility between the 2-fluoro, 3-fluoro, and 4-fluoro isomers would almost certainly lead to distinct biological profiles, as different receptor binding sites would be required to accommodate them.

| Compound | Key Feature | Potential Impact on Biological Profile | Reference |

|---|---|---|---|

| 4'-Ethynyl-2-fluoro-biphenyl | Ortho-fluoro substitution | High rotational barrier (atropisomerism), leading to a rigid, twisted conformation. Studied as an anti-inflammatory agent. | nih.gov |

| 4'-Ethynyl-3-fluoro-biphenyl | Meta-fluoro substitution | Lower rotational barrier, more conformational flexibility compared to the 2-fluoro isomer. | N/A |

| Biphenyl Peptidomimetic (2,2'-isomer) | Substituents at 2,2' positions | Exhibits potent activity against specific bacterial strains. | nih.gov |

| Biphenyl Peptidomimetic (3,4'-isomer) | Substituents at 3,4' positions | Showed diminished efficacy against certain Gram-positive bacteria compared to other isomers. | nih.gov |

Comparative SAR Studies with Related Ethynyl and Fluorinated Biphenyl Systems

By comparing the SAR of different substituted biphenyls, a clearer picture emerges of the role each functional group plays.

In a series of GlyT-1 inhibitors, the compound S-1-{2-[3-(3-fluoro-phenylsulfanyl)biphenyl-4-yloxy]ethyl}pyrrolidine-2-carboxylic acid was identified as a potent agent. nih.gov Here, a 3-fluoro-phenyl group contributes to the binding affinity, reinforcing the observation that a meta-fluorine can be a favorable substitution for biological activity. nih.gov

Comparing this to the anti-inflammatory agent 4'-ethynyl-2-fluorobiphenyl, we see different substitution patterns leading to different therapeutic applications. nih.gov The metabolism of the ethynyl group into a carboxylic acid was key to the anti-inflammatory activity of the 2-fluoro isomer. nih.gov This suggests that for this compound, one of its potential metabolic pathways could also involve oxidation of the ethynyl group.

| Compound Class | Key Substituents | Observed Biological Effect/Target | Reference |

|---|---|---|---|

| Anti-inflammatory Biphenyl | 4'-Ethynyl, 2-Fluoro | Metabolized to an active carboxylic acid; anti-inflammatory properties. | nih.gov |

| GlyT-1 Inhibitors | 3-Fluoro-phenylsulfanyl | Potent inhibition of the glycine (B1666218) transporter-1 (GlyT-1). | nih.gov |

| Antimicrobial Peptidomimetics | Varies (e.g., Isopentyl, Cationic Peptide Chain) | Membrane disruption; activity is highly dependent on substituent position. | nih.gov |

| Antifungal Sulfonamides | -SO₂NH₂, -F, -Cl, -CH₃ | Antimicrobial and antifungal potential, with activity modulated by the electronic nature of the substituent. | researchgate.net |

Structure-Property Relationship (SPR) in Materials Science

In materials science, the focus shifts from receptor binding to the bulk physicochemical properties of a compound, such as its electronic conductivity, photophysical characteristics, and ability to self-assemble into ordered phases like liquid crystals.

Influence of Ethynyl π-Conjugation on Electronic and Photophysical Characteristics

The electronic properties of biphenyl systems are dominated by the π-conjugated system across the two aromatic rings. The degree of conjugation is highly dependent on the torsional (dihedral) angle between the rings; a planar conformation allows for maximum π-electron delocalization, while a perpendicular arrangement breaks conjugation. scispace.com

The introduction of an ethynyl group at the 4'-position of the biphenyl core extends this π-conjugated system. mdpi.com This extension has several predictable effects on the molecule's interaction with light:

Bathochromic Shift : Extending the π-system generally lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This results in the absorption of lower-energy (longer wavelength) light, causing a red-shift (bathochromic shift) in the UV-visible absorption spectrum. acs.orgacs.org

Increased Molar Absorptivity : A larger π-system typically leads to a higher probability of light absorption, increasing the molar absorption coefficient (ε). mdpi.com

Fluorescence Modulation : The nature of the excited state can be significantly altered. In polar solvents, ethynyl-substituted aromatic compounds can exhibit intramolecular charge-transfer (CT) character in their excited state, which can lead to pronounced fluorosolvatochromism (a change in fluorescence color with solvent polarity). researchgate.net

Computational studies on biphenyl oligomers confirm that increasing the length of conjugated spacers enhances properties like electronic polarizability. researchgate.net The photophysical behavior of ethynyl-substituted systems is thus a direct consequence of the extended π-electron network. acs.orgrsc.org

| System | Effect of Ethynyl Group | Observed Property Change | Reference |

|---|---|---|---|

| Biphenyl Arylene–Ethynylene Macrocycles | Extends π-conjugation within a macrocyclic structure. | Alkyl substitution on the ethynyl-biphenyl unit causes a redshift in the absorption maximum (λmax). | acs.orgacs.org |

| Chiral π-Conjugated Liquid Crystals | Introduces an ethynyl linker into a terthiophene core. | Expands the π-conjugation system, increases the molar absorption coefficient. | mdpi.com |

| Ethynyl Fluorenes/Anthracenes | Creates a push-pull system, especially with other donor/acceptor groups. | Involvement of a charge-transfer (CT) excited state in polar solvents. | researchgate.net |

| A–π–D–π–A Oligothiophenes | Acts as part of the π-bridge. | Longer π-conjugated bridges lead to narrower optical band gaps and higher HOMO energy levels. | researchgate.net |

Impact of Fluorine Substitution on Molecular Dipole Moments and Mesomorphic Behavior

The ability of a molecule to form liquid crystal (mesomorphic) phases depends on a delicate balance of molecular shape, anisotropy, and intermolecular forces. The introduction of a fluorine atom can profoundly influence this balance. nih.gov

The C-F bond is highly polar, introducing a strong local dipole. In this compound, this creates an asymmetric charge distribution across the molecule, resulting in a significant net molecular dipole moment . Computational analyses of similar fluorinated biphenyls show a substantial negative charge on the fluorine atom and a corresponding positive charge on the carbon to which it is attached. nih.gov This permanent dipole moment enhances dipole-dipole interactions between molecules, which can stabilize liquid crystalline phases.

Fluorine's influence on mesomorphic behavior is multifaceted:

Phase Stabilization : The increased intermolecular interactions from the C-F dipole can lead to the formation or stabilization of smectic or nematic phases. rsc.org

Modification of Transition Temperatures : The introduction of a lateral substituent like the 3-fluoro group can broaden the molecule and potentially disrupt the ideal packing required for a crystalline solid, often lowering the melting point and widening the temperature range over which a liquid crystal phase exists. mdpi.commdpi.com

Promotion of Specific Phases : In some systems, fluorination has been shown to specifically promote the formation of orthogonal smectic phases. rsc.org

Compounds like 4'-Heptyl-4-biphenylcarbonitrile and 4'-Octyl-4-biphenylcarbonitrile are classic examples of molecules that form stable nematic liquid crystal phases, which are the basis for many liquid crystal displays (LCDs). sigmaaldrich.comossila.com The properties of these materials are dictated by their cyanobiphenyl core, which provides a large polarizability anisotropy and dipole moment. The substitution pattern of this compound, with its polar fluoro group and linear, polarizable ethynyl group, suggests it could be a candidate for forming novel liquid crystalline materials. rsc.orgresearchgate.netscilit.com

Elucidation of Structure-Performance Correlations in Advanced Materials

The unique molecular architecture of this compound, which combines a rigid biphenyl core with the distinct electronic and structural contributions of a fluorine atom and an ethynyl group, makes it a compound of significant interest in the field of advanced materials. The interplay between these structural components dictates the material's bulk properties and ultimate performance in applications such as liquid crystal displays (LCDs) and organic electronics. Investigations into analogous compounds reveal clear correlations between molecular structure and material performance, providing a framework for understanding the potential of this compound.

The performance of molecules in advanced materials is intrinsically linked to their structural and electronic properties. For instance, in the realm of organic electronics, characteristics such as charge mobility, HOMO/LUMO energy levels, and thin-film morphology are paramount. Similarly, for liquid crystals, properties like mesophase stability, clearing point, and dielectric anisotropy are critical. The strategic placement of functional groups on a core molecular scaffold, such as the biphenyl unit, is a well-established method for tuning these properties.

Detailed research findings on related fluorinated and ethynyl-functionalized compounds provide insight into the specific contributions of each functional group in this compound.

Impact of the Biphenyl Core

The biphenyl scaffold is a foundational component in many liquid crystals and organic semiconductors. Its rigid, planar structure is conducive to the formation of ordered phases (mesophases) in liquid crystals and facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic thin-film transistors.

Influence of Fluorine Substitution

Role of the Ethynyl Group

The ethynyl (acetylenic) group introduces linearity and rigidity to the molecular structure, which can enhance the aspect ratio of the molecule and promote the formation of desirable liquid crystalline phases like the nematic and smectic phases. Furthermore, the π-system of the ethynyl group extends the conjugation of the biphenyl core, which typically leads to a red-shift in absorption and emission spectra. This extended conjugation is beneficial for optoelectronic applications. nih.gov The presence of the ethynyl group can also influence charge carrier mobility in organic semiconductors.

The synergistic effect of these three components—the biphenyl core, the fluorine substituent, and the ethynyl group—results in a material with a unique set of properties. The fluorine atom modulates the electronic properties and stability, while the ethynyl group extends the conjugation and influences the molecular shape and packing.

The following tables summarize key properties of related fluorinated biphenyl and ethynyl-containing compounds, illustrating the structure-property relationships discussed.

Table 1: Electronic Properties of Fluorinated Aromatic Compounds This interactive table showcases the maximum absorption wavelengths for several fluorinated biphenyl derivatives.

| Compound | Maximum Absorption (λmax) |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) | 256.4 nm nih.gov |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) | 275.7 nm nih.gov |

| 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) | 315.8 nm nih.gov |

| 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) | 287.3 nm nih.gov |

| (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) | 262.1 nm nih.gov |

| Polymer PBTfOR (with fluorinated bithiophene) | - |

| Polymer PBTOR (non-fluorinated counterpart) | - |

Table 2: Thermal and Physical Properties of Related Materials This interactive table presents thermal stability and other physical data for materials containing fluorinated structures.

| Material | Property | Value |

| Fluorinated Polyimides | 5% Weight Loss Temperature (in N₂) | 535–605 °C researchgate.net |

| Fluorinated Polyimides | 5% Weight Loss Temperature (in Air) | 523–594 °C researchgate.net |

| Fluorinated Polyimides | Glass Transition Temperature (Tg) | 345–366 °C researchgate.net |

| 4-Fluorobiphenyl (B1198766) | Crystal System Space Group | P b c n nih.gov |

| 4-Fluorobiphenyl | Molecular Weight | 172.20 g/mol nih.gov |

| Di-substituted pyrene (B120774) with ethynyl fragments | Phase | Forms fluorescent gels nih.gov |

| Tetra-substituted pyrene with ethynyl fragments | Phase | Liquid crystalline (20-200 °C) nih.gov |

By analyzing these structure-performance relationships, researchers can rationally design new materials based on the this compound scaffold, tailored for specific high-performance applications in advanced electronics and display technologies.

Computational Chemistry and Theoretical Studies of 4 Ethynyl 3 Fluoro Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure Elucidation (HOMO/LUMO Orbitals)

The electronic character of a molecule is principally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. emerginginvestigators.orgnih.gov A large gap generally implies high stability and low reactivity. nih.gov For a novel compound like 4'-Ethynyl-3-fluoro-biphenyl, DFT calculations would be used to compute the energies of these orbitals and visualize their spatial distribution across the molecular structure. This analysis would indicate which parts of the molecule—the fluoro-substituted ring, the ethynyl-substituted ring, or the biphenyl (B1667301) core—are most involved in potential chemical reactions or electronic transitions.

Conformational Analysis and Rotational Energy Barriers

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance. The angle between the rings is known as the dihedral or twist angle. semanticscholar.orgnih.gov Computational methods can determine the most stable conformation (the dihedral angle with the lowest energy) and the energy barriers required for rotation around the central carbon-carbon bond. nih.govbiomedres.us For this compound, this analysis would reveal the preferred three-dimensional shape of the molecule. Calculating the rotational energy barriers—the energy required to force the rings into a planar (0°) or perpendicular (90°) arrangement—is crucial for understanding the molecule's flexibility, which can impact its ability to interact with biological targets or pack in a solid-state material. comporgchem.comresearchgate.net The presence of the fluorine and ethynyl (B1212043) substituents would be expected to influence these conformational preferences and barrier heights compared to unsubstituted biphenyl. nih.gov

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating parameters such as chemical shifts and coupling constants, a theoretical NMR spectrum can be generated to aid in the interpretation of experimental data and confirm the molecular structure. nih.gov Similarly, the calculation of vibrational frequencies allows for the prediction of an IR spectrum, identifying characteristic peaks corresponding to specific functional groups, such as the C-F bond, the C≡C triple bond of the ethynyl group, and vibrations of the aromatic rings. nih.gov Theoretical UV-Vis spectra, derived from calculating electronic transition energies, can help understand the photophysical properties of the compound.

Molecular Modeling and Simulation

Molecular modeling and simulation extend theoretical insights to more complex systems, such as the interaction of a molecule with a biological target or its collective behavior in a material.

Ligand-Target Interaction Simulations

If this compound were being investigated as a potential drug candidate, molecular docking simulations would be a key computational technique. These simulations predict the preferred orientation of the molecule (the ligand) when bound to a specific protein or enzyme (the target). This allows researchers to understand the potential binding affinity and the specific intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. Such studies are foundational for structure-based drug design.

Predictive Modeling for Biological Activity and Material Properties

Predictive models, often employing machine learning and Quantitative Structure-Activity Relationship (QSAR) approaches, use computational data to forecast the properties of new molecules. plos.org By building models based on known data from similar compounds, it is possible to predict the likely biological activity (e.g., antimalarial, anticancer) or material properties (e.g., fluorescence, charge transport) of a novel compound like this compound. plos.orgsemanticscholar.org These in silico predictions help prioritize which new molecules are most promising for synthesis and experimental testing, saving time and resources.

While the specific data for this compound is not yet available, the established computational chemistry frameworks provide a clear roadmap for its future investigation. Such studies would be invaluable for elucidating its fundamental properties and exploring its potential applications.

Theoretical Frameworks for Fluorine and Alkyne Reactivity

The reactivity of this compound is dictated by the combined electronic influence of the electron-withdrawing fluorine atom and the electron-rich ethynyl (alkyne) group on the biphenyl scaffold. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these effects.

DFT calculations are a cornerstone for studying substituted biphenyls, offering a balance between computational cost and accuracy. rsc.orgsemanticscholar.org The choice of functional, such as B3LYP or PBE0, and a suitable basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable predictions of molecular geometry, electronic properties, and reactivity indices. ichem.mdresearchgate.net These calculations can determine key parameters that shed light on the molecule's chemical nature.

Frontier Molecular Orbital (FMO) Theory: A key theoretical framework for understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

HOMO: The HOMO is associated with the molecule's nucleophilicity. For a molecule like this compound, the HOMO is expected to have significant contributions from the π-system of the ethynyl group and the phenyl rings. The fluorine atom, due to its electronegativity, tends to lower the energy of the molecular orbitals. nih.gov

LUMO: The LUMO indicates the molecule's electrophilicity. The distribution of the LUMO reveals the most probable sites for nucleophilic attack. In this compound, the LUMO is likely distributed across the aromatic rings, influenced by the electron-withdrawing nature of the fluorine substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. thaiscience.info

Natural Bond Orbital (NBO) Analysis and Electrostatic Potential (ESP) Maps: To gain a more detailed picture of electron distribution and reactive sites, NBO analysis and the generation of Molecular Electrostatic Potential (ESP) maps are employed.

NBO Analysis: This method calculates the atomic charges and analyzes donor-acceptor (orbital) interactions within the molecule. For this compound, NBO analysis would quantify the negative charge accumulation on the highly electronegative fluorine atom and the charge distribution across the carbon skeleton of the biphenyl rings and the alkyne group. researchgate.netnih.govwalisongo.ac.id This information helps to identify atoms with significant partial positive or negative charges, which are potential centers for reaction.

ESP Maps: An ESP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the area around the fluorine atom would exhibit negative potential, while the π-cloud of the alkyne can also act as a nucleophilic site. The hydrogen atom of the terminal alkyne would show a region of positive potential.

Reactivity of the Fluorine Substituent: The fluorine atom on the aromatic ring exerts a strong negative inductive effect (-I) due to its high electronegativity, withdrawing electron density from the ring. This effect generally deactivates the ring towards electrophilic aromatic substitution. walisongo.ac.id However, it also possesses a positive resonance effect (+R) by donating its lone pair electrons to the aromatic π-system. While typically weaker than its inductive effect, this resonance donation directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. DFT calculations can quantify the balance of these competing effects and predict the most likely sites for substitution.

Reactivity of the Alkyne Group: The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it a nucleophilic center susceptible to electrophilic addition reactions. researchgate.net Theoretical models can calculate the activation energies for reactions such as hydrogenation, halogenation, or hydrohalogenation across the triple bond. nih.gov The sp-hybridized carbons of the alkyne are more electronegative than sp2-hybridized carbons, which influences the acidity of the terminal alkyne hydrogen. Computational studies can predict the pKa value of this proton, indicating its propensity to be removed by a base.

The following tables present typical data obtained from DFT calculations for analogous fluorinated and ethynyl-substituted aromatic compounds, illustrating the type of information generated by these theoretical frameworks.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -2.3 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.9 to 4.6 |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | 5.8 to 6.5 |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | 1.2 to 2.3 |

| Atom | Typical Calculated Charge (e) |

|---|---|

| Fluorine (F) | -0.34 to -0.35 |

| Carbon attached to Fluorine (C-F) | +0.34 to +0.36 |

| Aromatic Carbons (C) | -0.10 to +0.15 |

| Aromatic Hydrogens (H) | +0.10 to +0.20 |

These tables are illustrative and compiled from typical values found in computational studies of similar molecules. thaiscience.infonih.gov Specific values for this compound would require dedicated DFT calculations.

Applications of 4 Ethynyl 3 Fluoro Biphenyl in Advanced Materials Science

Development of Liquid Crystalline Materials

The design of liquid crystal (LC) molecules is a deliberate process of balancing molecular shape, intermolecular forces, and polarizability to achieve specific mesophase behaviors and physical properties. 4'-Ethynyl-3-fluoro-biphenyl serves as a critical building block in this context, with each of its structural components playing a distinct and crucial role.

Rational Design Principles for Mesogenic Systems

The creation of functional mesogenic systems, the molecules that form liquid crystal phases, relies on established structure-property relationships. nih.govsemanticscholar.org A typical calamitic (rod-like) mesogen consists of a rigid core, which provides structural anisotropy, and often one or more flexible terminal chains. semanticscholar.orgnih.gov The core of this compound is the biphenyl (B1667301) unit, a well-known mesogenic fragment that provides the necessary rigidity and linearity to promote liquid crystalline ordering. semanticscholar.orgmdpi.com

Influence on Nematic and Smectic Phase Formation and Stability

The specific structure of this compound directly influences the type and stability of the liquid crystal phases it may form or induce in mixtures. The elongated, rigid shape conferred by the biphenyl-ethynyl structure is highly conducive to the formation of a nematic (N) phase, where the molecules exhibit long-range orientational order but no positional order. semanticscholar.org

The lateral fluorine atom plays a more complex role. Its introduction can disrupt the close side-on packing of molecules, which may destabilize or suppress the formation of more ordered smectic phases (which have layered structures). uni-halle.de However, the strong dipole moment of the C-F bond can also lead to specific intermolecular interactions that, in some cases, promote the formation of polar smectic phases or cybotactic nematic phases, where small smectic-like clusters exist within the nematic phase. nih.govuni-halle.de Studies on various fluorinated liquid crystals show that the position and number of fluorine substituents have a highly sensitive impact on the resulting phase sequence and transition temperatures. nih.govuni-halle.de For instance, increasing the number of fluorine atoms in a terphenyl system was found to lower the clearing temperature and narrow the nematic range. nih.gov In hydrogen-bonded liquid crystals, fluorine substitution was observed to favor the formation of smectic A and C phases by strengthening core-core interactions. uni-halle.de Therefore, incorporating this compound into a liquid crystal mixture can be used to fine-tune the phase behavior, often lowering melting points and modulating the stability of both nematic and smectic phases.

| Structural Feature | General Influence on Mesophase | Example Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Biphenyl Core | Provides rigidity, promotes nematic and smectic phases. | 4-cyano-4′-n-pentylbiphenyl | Forms a stable nematic phase over a wide temperature range. | rsc.org |

| Lateral Fluorination | Lowers clearing point, can suppress or promote smectic phases depending on position. | Fluorinated Biphenyls | Addition of fluorine substituents often increases the temperature at which ferroelectric (polar) phases appear but can disrupt non-polar smectic ordering. | nih.gov |

| Terminal Ethynyl (B1212043) Group | Enhances molecular linearity, promotes nematic phase, and increases clearing temperatures. | Tolanes (diphenylacetylenes) | Increases polarizability anisotropy, favoring nematic ordering and high clearing points. | mdpi.comresearchgate.net |

| Increased Core Length (e.g., terphenyl) | Stabilizes mesophases, increases clearing points, favors smectic phases. | Fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls | As the number of fluorine atoms increases, the transition temperature to the isotropic liquid phase is lower. | nih.gov |

Enhancement of Birefringence and Optical Anisotropy

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental property of liquid crystals used in displays and photonic devices. ijirset.com High birefringence allows for the construction of thinner display cells, leading to faster switching times. mdpi.com The molecular design of this compound is optimized for achieving high birefringence.

| Molecular Fragment | Approximate Contribution to Δn | Rationale | Reference |

|---|---|---|---|

| Benzene Ring | ~0.09 | Anisotropic π-electron system. | mdpi.comresearchgate.net |

| Ethynyl Bridge (–C≡C–) | ~0.07 | Highly polarizable π-bonds along the bridge axis. | mdpi.comresearchgate.net |

| Biphenyl Core | >0.18 (sum of two rings) | Extended conjugation across two aromatic rings. | mdpi.com |

| Cyclohexane Ring | Low | Lacks π-electrons, leading to low polarizability anisotropy. | nih.gov |

Organic Electronic and Optoelectronic Devices

Beyond liquid crystals, the electronic properties of this compound make it a promising candidate for use in organic electronic devices, where it can function as a key building block for active materials.

Role in π-Conjugated Systems for Organic Semiconductors

Organic semiconductors are the active components in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). unist.ac.krchemrxiv.orgrsc.org The performance of these devices depends critically on the charge-transporting capabilities of the semiconductor, which in turn relies on the molecule's electronic structure and solid-state packing. The this compound structure possesses an inherent π-conjugated system that extends across both phenyl rings and the ethynyl bridge. nih.gov This extended conjugation is essential for the delocalization of electrons, which facilitates charge mobility. researching.cn

When incorporated into larger polymers or oligomers, this molecule acts as a functional building block. ias.ac.inresearchgate.net The fluorine atom serves as an important tool for tuning the material's electronic properties. As a strongly electron-withdrawing group, it lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning is critical for matching the energy levels of different layers within a device (e.g., electrodes, other semiconductor layers) to ensure efficient charge injection and transport. researchgate.net Furthermore, fluorination can enhance the environmental stability of the semiconductor and promote more ordered molecular packing in the solid state, which is beneficial for charge transport. nih.govresearchgate.net

Photoluminescent and Fluorescent Material Components

Molecules with extended π-conjugated systems, like this compound, are often fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. This property is the basis for organic light-emitting diodes (OLEDs). researching.cnnih.gov Biphenyl and arylene-ethynylene derivatives are well-known for their luminescent properties, typically emitting in the blue region of the spectrum. nih.govacs.org

The incorporation of this compound into larger molecular systems can be used to create efficient light-emitting materials. ias.ac.inresearchgate.net The rigid structure helps to reduce non-radiative decay pathways (where electronic excitation is lost as heat rather than light), thereby increasing the fluorescence quantum yield. acs.org The fluorine substituent can further influence the photophysical properties. mdpi.com It can alter the emission wavelength (color) and, by inducing specific intermolecular interactions like F···H bonds, can lead to the formation of rigid molecular aggregates that suppress non-radiative deactivation and enhance emission intensity in the solid state. mdpi.com For example, studies on bistolane derivatives showed that fluoroalkyl-containing compounds displayed stronger deep blue photoluminescence than their non-fluorinated counterparts. mdpi.com

| Compound Type | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Key Structural Feature | Reference |

|---|---|---|---|---|

| Biphenylene Linear Trimer | 299 | 381 | Extended linear π-conjugation. | acs.org |

| Biphenylene Cyclic Trimer | 298 | 418 | Cyclization leads to a large Stokes shift. | acs.org |

| Terphenylene Linear Trimer | 295 | 381, 399 | Longer conjugated system compared to biphenyl. | acs.org |

| Bistolane with Alkyl Chain | - | - | Exhibits nematic LC phase and specific PL behavior. | mdpi.com |

| Bistolane with Fluoroalkyl Chain | - | Stronger deep blue PL | Fluorine interactions suppress non-radiative decay. | mdpi.com |

Integration into Covalent Organic Frameworks (COFs) and Porous Architectures

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. The ethynyl group of this compound could potentially be utilized in coupling reactions, such as Sonogashira coupling, to form rigid, porous networks. The fluorine substituent could influence the framework's polarity and its affinity for specific molecules. However, no published studies were identified that have successfully incorporated this compound into a COF or any other porous architecture.

Nonlinear Optical (NLO) Applications

Nonlinear optical materials are crucial for technologies like optical computing, data storage, and frequency conversion. The extended π-conjugated system of the biphenyl core in this compound, further extended by the ethynyl group, is a common feature in molecules with NLO properties. The fluorine atom's electron-withdrawing nature could also enhance the second hyperpolarizability of the molecule. Nevertheless, there are no available Z-scan or other NLO characterization studies for this specific compound in the public domain.

Chemo-responsive Materials and Sensors

The development of materials that respond to chemical stimuli is a significant area of materials science, with applications in environmental monitoring and medical diagnostics. The ethynyl group of this compound could act as a recognition site or be functionalized to create a selective sensor. The fluorine atom could also participate in specific interactions, potentially leading to a chemo-responsive behavior. At present, there is no documented research on the use of this compound in the design of chemo-responsive materials or sensors.

Bio Conjugation and Chemical Biology Applications of 4 Ethynyl 3 Fluoro Biphenyl

Click Chemistry Methodologies Utilizing the Ethynyl (B1212043) Moiety

The terminal ethynyl (alkyne) group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide-functionalized molecule.

In the context of 4'-Ethynyl-3-fluoro-biphenyl, its terminal alkyne would be the reactive handle for such conjugation reactions. This would allow for the covalent attachment of this biphenyl (B1667301) moiety to a variety of biomolecules, such as proteins, nucleic acids, or lipids, that have been pre-functionalized with an azide group. The reaction is highly specific, meaning the alkyne and azide will react preferentially with each other, even in the complex environment of a biological system.

Table 1: Potential Click Chemistry Reactions Involving an Ethynyl-Functionalized Compound

| Reaction Type | Reactants | Product | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | 1,4-disubstituted Triazole | High yield, high specificity, requires a copper catalyst. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne, Strained Cyclooctyne | Triazole | Copper-free, ideal for live-cell imaging, but the strained alkyne can be larger. |

Development of Molecular Probes for Biological Systems

A molecular probe is a molecule used to study the properties of other molecules or structures. The this compound scaffold possesses features that could be advantageous in the design of such probes. The biphenyl core provides a rigid structure, and the fluorine atom can offer unique properties such as increased metabolic stability and altered electronic characteristics, which can be useful for modulating interactions with biological targets.

The ethynyl group serves as a crucial component for a two-step labeling strategy. A molecular probe based on this compound could be introduced into a biological system to interact with its target. Following this interaction, a reporter molecule, such as a fluorophore or a biotin tag functionalized with an azide, can be "clicked" onto the ethynyl group. This approach allows for the visualization or enrichment of the probe and its bound target.

Applications in Target Identification and Engagement

A significant challenge in drug discovery is identifying the specific cellular targets of a bioactive compound. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to identify and characterize enzyme function in native biological systems.

A probe derived from this compound could potentially be used in ABPP workflows for target identification. If the parent molecule exhibits a biological effect, an alkyne-tagged version could be used to pinpoint its molecular target. The general workflow would involve:

Treatment: A biological sample (e.g., cells or cell lysate) is treated with the this compound-based probe.

Ligation: A reporter tag (e.g., biotin-azide) is attached via a click reaction.

Enrichment and Identification: The biotin-tagged proteins are enriched using streptavidin beads and subsequently identified by mass spectrometry.

This methodology would allow researchers to identify proteins that covalently or non-covalently interact with the this compound probe, thus revealing its potential cellular targets.

Metabolic Fate and Biotransformation Pathways of 4 Ethynyl 3 Fluoro Biphenyl

In vitro and In vivo Metabolism Studies

While specific in vitro and in vivo metabolism studies on 4'-Ethynyl-3-fluoro-biphenyl are not extensively documented, research on the closely related compound, 4'-ethynyl-2-fluorobiphenyl, in rats provides significant insights. In these studies, 4'-ethynyl-2-fluorobiphenyl was shown to be quantitatively absorbed from the gastrointestinal tract. nih.gov Excretion of its metabolites occurred more through urine than bile. nih.gov Unchanged 4'-ethynyl-2-fluorobiphenyl was detected in plasma only at higher doses, indicating extensive metabolism. nih.gov

The primary metabolite identified in the plasma was (2-fluoro-4'-biphenylyl)acetic acid, which itself possesses anti-inflammatory activity. nih.gov This suggests that the ethynyl (B1212043) group is a primary site of metabolic transformation. The plasma half-life of this acidic metabolite was observed to be approximately 4 hours. nih.gov

Fungal systems, such as Cunninghamella elegans, are often used as a model for mammalian metabolism of xenobiotics. researchgate.netnih.gov Studies with this fungus have demonstrated the transformation of 4-fluorobiphenyl (B1198766) into hydroxylated and conjugated metabolites, which provides a general model for the biotransformation of fluorinated biphenyls. researchgate.netnih.gov

Elucidation of Major Metabolites and Biotransformation Mechanisms

Based on the metabolism of analogous compounds, the major biotransformation pathway of this compound is expected to involve the oxidation of the ethynyl group. For 4'-ethynyl-2-fluorobiphenyl, the major eliminated metabolite was identified as (4-hydroxy-2-fluoro-4'-biphenylyl)acetic acid. nih.gov The metabolic pathway is proposed to involve microsomal hydroxylation of the C-H bond of the ethynyl moiety. This leads to the formation of a highly reactive intermediate, which then rearranges to form an acetic acid derivative. nih.gov

Similarly, studies on 4-ethynylbiphenyl in rats and rabbits showed extensive metabolism involving oxidation of the ethynyl group and aromatic hydroxylation. nih.gov The major metabolites were biphenyl-4-ylacetic acid and 4'-hydroxybiphenyl-4-ylacetic acid, with no metabolites containing the intact ethynyl group being detected. nih.gov This further supports the hypothesis that the ethynyl group of this compound would be oxidized to an acetic acid moiety.

The biotransformation of 4-fluorobiphenyl in Cunninghamella elegans primarily yields 4-fluoro-4′-hydroxybiphenyl, which then undergoes phase II metabolism to form sulphate and glucuronide conjugates. researchgate.netnih.gov This suggests that aromatic hydroxylation is also a likely metabolic pathway for this compound.

Table 1: Predicted Major Metabolites of this compound

| Parent Compound | Predicted Metabolite | Metabolic Reaction |

| This compound | (3-Fluoro-4'-biphenylyl)acetic acid | Oxidation of the ethynyl group |

| This compound | (4-Hydroxy-3-fluoro-4'-biphenylyl)acetic acid | Aromatic hydroxylation and oxidation of the ethynyl group |

Role of Cytochrome P450 Enzymes and Microsomal Hydroxylation in Metabolism

The metabolism of biphenyl (B1667301) and its halogenated derivatives is well-known to be mediated by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies using rat liver microsomes have demonstrated that the major route of metabolism for biphenyl and 4-halobiphenyls is 4'-hydroxylation, a reaction catalyzed by CYP-dependent monooxygenases. nih.gov The presence of a halogen substituent can influence the rate and regioselectivity of metabolism. nih.gov

The proposed metabolic pathway for 4'-ethynyl-2-fluorobiphenyl, involving microsomal hydroxylation of the ethynyl group, strongly implicates the involvement of CYP enzymes. nih.gov The formation of hydroxylated metabolites from other fluorinated biphenyls in Cunninghamella elegans is also attributed to the activity of cytochrome P450 enzymes present in this fungus. beilstein-journals.orgdntb.gov.ua Therefore, it is highly probable that the metabolism of this compound is also dependent on microsomal hydroxylation mediated by cytochrome P450 enzymes.

Comparative Biotransformation with Related Biphenyl Compounds

The biotransformation of this compound can be compared with that of other related biphenyl compounds to understand the influence of its specific substituents.

4'-Ethynyl-2-fluorobiphenyl: As the closest studied analog, its metabolism provides the most direct comparison. The primary metabolic steps are the oxidation of the ethynyl group to an acetic acid derivative and hydroxylation of the aromatic ring. nih.gov

4-Ethynylbiphenyl: This compound also undergoes extensive oxidation of the ethynyl group to form biphenyl-4-ylacetic acid and its hydroxylated derivative. nih.gov This highlights the general susceptibility of the ethynyl group to metabolic oxidation in biphenyl systems.